Cas no 129369-64-8 (1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl-)

1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl- structure
129369-64-8 structure
Product Name:1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
CAS-nummer:129369-64-8
MF:C18H16N4
MW:288.34644317627
CID:215523
PubChem ID:71330
Update Time:2025-04-19

1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benzimidazole,6-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
    • IRTEMAZOLE
    • 1H-Benzimidazole,5-(1H-imidazol-1-ylphenylmethyl)-2-methyl- (9CI)
    • R 60844
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+)-
    • Q27273833
    • (+/-)-5-(.ALPHA.-IMIDAZOL-1-YLBENZYL)-2-METHYLBENZIMIDAZOLE
    • 115574-30-6
    • (+-)-5-(alpha-Imidazol-1-ylbenzyl)-2-methylbenzimidazole
    • UNII-AAK27WY74I
    • UNII-ZPE7CM7FNG
    • Irtemazole, (+)-
    • 129369-64-8
    • Irtemazolum
    • IRTEMAZOLE [USAN]
    • SCHEMBL636285
    • 5-((1H-imidazol-1-yl)(phenyl)methyl)-2-methyl-1H-benzo[d]imidazole
    • 115576-85-7
    • 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
    • NS00120936
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-
    • AKOS030530803
    • 115576-86-8
    • 1H-BENZIMIDAZOLE, 6-(1H-IMIDAZOL-1-YLPHENYLMETHYL)-2-METHYL-
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (-)-
    • UNII-BZ8GV6SK6H
    • IRTEMAZOLE [INN]
    • CHEMBL2105112
    • Irtemazolum [INN-Latin]
    • BZ8GV6SK6H
    • R-60844
    • Irtemazole, (-)-
    • Irtemazol [INN-Spanish]
    • ZPE7CM7FNG
    • 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole
    • D04617
    • Irtemazole (USAN/INN)
    • Irtemazole [USAN:INN:BAN]
    • R60844
    • Irtemazol
    • 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
    • DTXSID80869596
    • 1H-BENZIMIDAZOLE, 5-(1H-IMIDAZOL-1-YLPHENYLMETHYL)-2-METHYL-, (+/-)-
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
    • AAK27WY74I
    • Inchi: 1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
    • InChI-sleutel: DCGOMTSIZLGUOK-UHFFFAOYSA-N
    • LACHT: N1(C=NC=C1)C(C1C=CC=CC=1)C1=CC=C2C(=C1)NC(C)=N2

Berekende eigenschappen

  • Exacte massa: 288.13768
  • Monoisotopische massa: 288.137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 368
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.5A^2
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 554°Cat760mmHg
  • Vlampunt: 288.9°C
  • Brekindex: 1.684
  • PSA: 46.5
Aanbevolen leveranciers
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd